7-Methyloct-2-YN-1-OL

Description

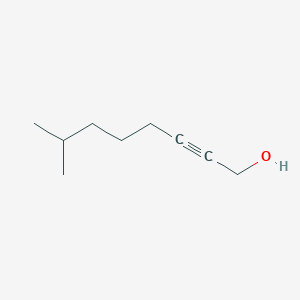

Structure

3D Structure

Properties

CAS No. |

61626-15-1 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

7-methyloct-2-yn-1-ol |

InChI |

InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3,5,7-8H2,1-2H3 |

InChI Key |

PJXABXYZOJQPMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC#CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methyloct-2-YN-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 7-Methyloct-2-YN-1-OL, a propargylic alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide provides a well-established, two-step synthetic route based on analogous and reliable chemical transformations. The proposed pathway involves the initial preparation of the key intermediate, 7-methyloct-1-yne, followed by its hydroxymethylation to yield the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages:

-

Step 1: Alkylation of Acetylene to form 7-Methyloct-1-yne. This step involves the formation of a carbon-carbon bond between acetylene and a suitable 5-methylhexyl electrophile. A common and effective method for this transformation is the alkylation of an acetylide anion with an alkyl halide.

-

Step 2: Hydroxymethylation of 7-Methyloct-1-yne. The terminal alkyne, 7-methyloct-1-yne, is then converted to the corresponding primary propargylic alcohol, this compound, by the addition of a hydroxymethyl group.

Spectroscopic Data Analysis of 7-Methyloct-2-yn-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methyloct-2-yn-1-ol, a long-chain acetylenic alcohol. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. This guide also outlines detailed experimental protocols for acquiring such data.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of pi systems.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| HO -CH₂- | ~1.5-3.5 | Singlet (broad) | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O.[1][2] |

| HO-CH ₂-C≡C- | ~4.2 | Triplet | Deshielded by the adjacent oxygen and alkyne. |

| -C≡C-CH ₂-CH₂- | ~2.2 | Triplet | Protons adjacent to the alkyne are slightly deshielded. |

| -CH₂-CH ₂-CH₂- | ~1.4-1.6 | Multiplet | Standard aliphatic proton signals. |

| -CH₂-CH ₂-CH(CH₃)₂ | ~1.2-1.4 | Multiplet | Standard aliphatic proton signals. |

| -CH₂-CH (CH₃)₂ | ~1.5-1.8 | Multiplet | Branched methine proton. |

| -CH(CH ₃)₂ | ~0.9 | Doublet | Two equivalent methyl groups split by the methine proton. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

| HO-C H₂-C≡C- | ~50-65 | Carbon attached to the electronegative oxygen is deshielded.[1] |

| HO-CH₂-C ≡C -CH₂- | ~80-90 | Alkynyl carbons have characteristic chemical shifts. |

| -C≡C-C H₂-CH₂- | ~20-30 | Aliphatic carbon adjacent to the alkyne. |

| -CH₂-C H₂-CH₂- | ~25-40 | Standard aliphatic carbon signals. |

| -CH₂-C H₂-CH(CH₃)₂ | ~25-40 | Standard aliphatic carbon signals. |

| -CH₂-C H(CH₃)₂ | ~30-40 | Branched methine carbon. |

| -CH( C H₃)₂ | ~22 | Methyl carbons at the end of the chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | 3200-3600 | Strong, Broad | The broadness is due to hydrogen bonding.[3][4] |

| C-H (sp³ hybridized) | 2850-3000 | Medium to Strong | Characteristic of the alkyl chain. |

| C≡C (Alkyne) | 2100-2260 | Weak to Medium | The intensity is often weak for internal alkynes.[3][5][6] |

| C-O (Alcohol) | 1050-1260 | Strong | C-O stretching vibration.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination.

| m/z Value | Interpretation | Notes |

| 140 | [M]⁺ (Molecular Ion) | The molecular ion peak for a primary alcohol may be weak or absent.[7][8] |

| 123 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 122 | [M-H₂O]⁺ | Loss of a water molecule, common for alcohols.[7][8] |

| 97 | [M-C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical from the branched end. |

| 83 | [M-C₄H₉]⁺ | Cleavage of the alkyl chain. |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |

| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols resulting from alpha-cleavage. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.[2]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent, which is set to 0.00 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

The experiment is typically run on a 300 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

To confirm the hydroxyl proton, a D₂O shake experiment can be performed.[1][2] A drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The O-H peak will disappear or significantly decrease in intensity due to proton-deuterium exchange.[1][2]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[9][10] DEPT-90 only shows CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[9][10]

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample like this compound, the simplest method is to prepare a thin film.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11] The plates are then gently pressed together to form a thin capillary film.

-

-

Data Acquisition :

-

The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

-

A background spectrum of the empty spectrometer is first recorded.

-

The spectrum of the sample is then recorded, typically in the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.[12][13]

-

Electron Impact (EI) ionization is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. azom.com [azom.com]

- 10. magritek.com [magritek.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

Physical properties of 7-Methyloct-2-YN-1-OL (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physical properties of the acetylenic alcohol, 7-Methyloct-2-yn-1-ol. Due to a lack of available experimental data in published literature for this specific compound, this document outlines the standardized methodologies for determining its key physical characteristics—melting point and boiling point. The protocols described are established techniques in chemical analysis, ensuring reliable and reproducible results for compound characterization, which is a critical step in drug development and chemical synthesis.

Data Presentation

| Physical Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Experimental Protocols

The determination of the melting and boiling points of a chemical compound is fundamental to its characterization and purity assessment.[1][2] The following are detailed experimental protocols for these measurements.

1. Melting Point Determination using the Capillary Method

The melting point of a solid is the temperature at which it transitions to a liquid state.[2] This property is a strong indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point over a narrow range of 0.5-1.0°C.[1][2] Impurities tend to lower and broaden the melting range.[1][3]

Apparatus:

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[1]

-

Heating: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, as it approaches the expected melting point to ensure thermal equilibrium.[1]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[1][2]

2. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles.[6][7]

a) Capillary Method (for small sample volumes)

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil, or a beaker with a suitable heating medium)[8]

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in the small test tube. A capillary tube, with its open end facing down, is then placed inside the test tube.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.[8]

-

Heating and Observation: The bath is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][8] Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

b) Distillation Method (for larger sample volumes)

For larger quantities of a liquid, the boiling point can be determined during distillation.[7][8]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or other heat source

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled with the liquid sample and boiling chips in the distillation flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.[8]

-

Heating: The liquid is heated to a gentle boil.

-

Equilibrium and Recording: As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[8]

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound.

Caption: Workflow for determining the melting and boiling points of a chemical compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]

- 8. chem.libretexts.org [chem.libretexts.org]

7-Methyloct-2-YN-1-OL CAS number 61626-15-1 characterization

Technical Guide: Characterization of 7-Methyloct-2-YN-1-OL

CAS Number: 61626-15-1

Molecular Formula: C₉H₁₆O

Note on Availability of Data: Extensive searches of chemical databases and scientific literature did not yield specific experimental data for this compound with CAS number 61626-15-1. This suggests that the compound may be novel, not widely studied, or proprietary. The following guide is therefore presented as a comprehensive template for the characterization of such a compound, outlining the expected data, experimental protocols, and analytical workflows that would be employed in its analysis.

Physicochemical Properties

The physicochemical properties of a novel compound are fundamental to its characterization, influencing its behavior in various applications, including as a potential therapeutic agent. The expected properties for an alkynol like this compound are summarized below.

| Property | Predicted/Expected Value | Experimental Method |

| Molecular Weight | 140.22 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Appearance | [e.g., Colorless liquid] | Visual Inspection |

| Boiling Point | [Value] °C at [Pressure] | Distillation under reduced pressure |

| Melting Point | [Value] °C | Differential Scanning Calorimetry (DSC) |

| Density | [Value] g/cm³ at 20°C | Oscillating U-tube densitometry |

| Refractive Index | [Value] at 20°C | Abbe refractometer |

| Solubility | [e.g., Soluble in...] | Visual assessment in various solvents |

| pKa | [Value] | Potentiometric titration or computational prediction |

| LogP | [Value] | Shake-flask method or RP-HPLC |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of a molecule. The combined data from NMR, IR, and Mass Spectrometry provide a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the carbon-hydrogen framework of the molecule.

| Nucleus | Expected Chemical Shifts (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| ¹H NMR | [List of expected proton shifts] | [s, d, t, q, m] | [List of expected J values] |

| ¹³C NMR | [List of expected carbon shifts] | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorptions would be expected for the hydroxyl and alkyne groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | ~3200-3600 | Strong, Broad |

| C≡C stretch | ~2100-2260 | Weak to Medium |

| C-H (sp³) stretch | ~2850-3000 | Strong |

| C-O stretch | ~1050-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

| Ionization Method | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |

| ESI-HRMS | [Calculated m/z for [M+H]⁺] | 100 | [M+H]⁺ |

| GC-MS (EI) | [List of fragment m/z] | [List of abundances] | [Fragment structures] |

Purity Assessment

The purity of the compound is a critical parameter, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment.

| Parameter | Result |

| Purity by HPLC | >95% (typical) |

| Retention Time | [Value] min |

| Column | [e.g., C18] |

| Mobile Phase | [e.g., ACN:H₂O] |

| Flow Rate | [Value] mL/min |

| Detection | [e.g., UV at 210 nm] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for protons and 100 MHz for carbon.[1][2][3][4][5] Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two KBr plates.[6] The spectrum would be recorded over a range of 4000-400 cm⁻¹.[7][8][9][10][11]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source to confirm the elemental composition.[12][13] Gas chromatography-mass spectrometry (GC-MS) could be used to analyze the fragmentation pattern under electron impact (EI) ionization.[14][15][16]

High-Performance Liquid Chromatography (HPLC)

Purity analysis would be performed on an HPLC system equipped with a UV detector.[17][18][19][20] A reverse-phase C18 column would typically be used with a mobile phase consisting of a gradient of acetonitrile and water. The sample would be dissolved in the mobile phase and injected. The purity would be determined by the relative area of the main peak.[17][18][19][20]

In Vitro Biological Activity Screening

To assess the biological activity of a novel compound, a series of in vitro assays would be conducted.[21][22][23] This would typically start with a primary screen to identify any general bioactivity, followed by more specific assays based on the initial findings.[21][22][24][25] For example, a cytotoxicity assay using a panel of cancer cell lines could be performed to evaluate anticancer potential.[22]

Visualizations

Logical Workflow for Compound Characterization

Caption: General experimental workflow for the characterization of a novel compound.

Logic Diagram for Spectroscopic Structure Elucidation

Caption: Logical relationships in structure elucidation using spectroscopic data.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. magritek.com [magritek.com]

- 6. Cyclohexylacetone | C9H16O | CID 66899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ttb.gov [ttb.gov]

- 15. Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 18. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 19. moravek.com [moravek.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. accio.github.io [accio.github.io]

- 22. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 7-Methyloct-2-yn-1-ol

Chemical and Physical Properties

The properties of 7-Methyloct-2-yn-1-ol are predicted based on its structure, which consists of an eight-carbon chain with a methyl group at the 7-position, a carbon-carbon triple bond at the 2-position, and a primary alcohol at the 1-position.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₉H₁₆O | Structure |

| Molecular Weight | 140.22 g/mol | Based on molecular formula |

| Appearance | Likely a colorless liquid at room temperature | Analogous to other alkynols of similar molecular weight |

| Boiling Point | Estimated to be in the range of 200-220 °C | Higher than the corresponding alkane due to hydrogen bonding of the alcohol group. Internal alkynes have slightly higher boiling points than terminal alkynes. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The polar alcohol group allows for some water solubility, while the nonpolar hydrocarbon chain dominates, leading to good solubility in organic solvents. |

| Stability | Moderately stable; susceptible to oxidation and polymerization under certain conditions. Should be stored in a cool, dark place under an inert atmosphere. | Alkynes can be unstable, and propargylic alcohols can undergo various reactions. |

Reactivity Analysis

The reactivity of this compound is governed by its two primary functional groups: the primary alcohol and the internal alkyne.

The primary alcohol at the C-1 position is expected to undergo typical reactions of primary alcohols.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagents used.[1][2][3] Mild oxidizing agents like pyridinium chlorochromate (PCC) would likely yield 7-methyloct-2-ynal. Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of 7-methyloct-2-ynoic acid. Electrochemical oxidation methods have also been developed for sensitive propargylic alcohols.[2][4]

-

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound will undergo esterification to form the corresponding ester.

-

Conversion to Alkyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a halogen to form 1-chloro-7-methyloct-2-yne or 1-bromo-7-methyloct-2-yne, respectively.

The internal alkyne is a region of high electron density, making it susceptible to electrophilic addition reactions. Unlike terminal alkynes, it does not have an acidic proton and will not form acetylide anions.

-

Hydrogenation (Reduction):

-

Complete Reduction: Catalytic hydrogenation with catalysts like platinum or palladium on carbon (Pd/C) will reduce the alkyne to an alkane, yielding 7-methyloctan-1-ol.

-

Partial Reduction (to cis-alkene): Use of a poisoned catalyst, such as Lindlar's catalyst, will result in the syn-addition of hydrogen to produce (Z)-7-methyloct-2-en-1-ol (the cis-isomer).

-

Partial Reduction (to trans-alkene): Dissolving metal reduction, for example, with sodium in liquid ammonia, will lead to the anti-addition of hydrogen, forming (E)-7-methyloct-2-en-1-ol (the trans-isomer).[5]

-

-

Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond will occur. The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will also proceed, but with an internal, unsymmetrical alkyne, a mixture of regioisomers is expected as the stability of the resulting vinyl carbocations will be similar.[6][7]

-

Hydration: Acid-catalyzed hydration (with H₂SO₄ and HgSO₄) of the internal alkyne will lead to the formation of an enol intermediate, which will then tautomerize to a ketone.[8] For an unsymmetrical internal alkyne like this compound, this reaction would likely produce a mixture of 7-methyloctan-2-one and 7-methyloctan-3-one after oxidation of the alcohol.

-

Hydroboration-Oxidation: This two-step reaction sequence will result in the anti-Markovnikov addition of water across the triple bond. For an internal alkyne, this will also lead to a ketone.[9]

Stability Considerations

-

Thermal Stability: While generally stable at moderate temperatures, prolonged heating can lead to decomposition or polymerization, a common trait for unsaturated compounds.

-

Oxidative Stability: The compound is susceptible to oxidation, not only at the alcohol group but also potentially at the alkyne, especially in the presence of strong oxidizing agents or prolonged exposure to air.[10]

-

Stability towards Acids and Bases: Strong acids can catalyze addition and rearrangement reactions of the alkyne and alcohol functionalities. Strong bases are generally not reactive with the internal alkyne but could deprotonate the alcohol to form an alkoxide.

Experimental Protocols (Predicted)

The following are predicted experimental protocols for key transformations of this compound, based on standard organic chemistry methodologies.

Table of Predicted Experimental Protocols

| Experiment | Reagents and Conditions | Predicted Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature | 7-Methyloct-2-ynal |

| Complete Reduction | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | 7-Methyloctan-1-ol |

| Partial Reduction to cis-Alkene | H₂, Lindlar's Catalyst, Hexane, Room Temperature | (Z)-7-Methyloct-2-en-1-ol |

| Partial Reduction to trans-Alkene | Na, Liquid NH₃, -78 °C | (E)-7-Methyloct-2-en-1-ol |

| Esterification | Acetic acid, H₂SO₄ (catalytic), Reflux | 7-Methyloct-2-yn-1-yl acetate |

Visualizations

References

- 1. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 2. osti.gov [osti.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thieme-connect.com [thieme-connect.com]

Potential Research Applications of 7-Methyloct-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Methyloct-2-yn-1-ol is not available in the current scientific literature. This guide presents potential research applications based on the known reactivity and biological activity of its core functional groups: a terminal alkyne and a primary alcohol on a long-chain hydrocarbon backbone. The information herein is intended to be prospective and to stimulate further investigation.

Introduction

This compound is a functionalized long-chain acetylenic alcohol. Its structure, featuring a reactive terminal alkyne and a primary alcohol, makes it a versatile building block for organic synthesis and a candidate for biological screening. The lipophilic carbon chain suggests potential interactions with biological membranes, while the alkyne and alcohol moieties offer sites for covalent modification and metabolic activity. This document outlines potential research avenues for this compound in medicinal chemistry, chemical biology, and materials science.

Physicochemical and Spectroscopic Data (Predicted)

Quantitative data for this compound is not experimentally determined. The following table presents predicted data based on its structure, which can serve as a preliminary reference for experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₆O | - |

| Molecular Weight | 140.22 g/mol | [1] |

| Boiling Point | ~200-220 °C | Estimated based on structurally similar long-chain alcohols and alkynes. |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| ¹H-NMR (CDCl₃, ppm) | See spectrum | Key signals expected: ~4.2 (d, -CH₂OH), ~2.4 (t, -C≡CH), ~1.0-1.6 (m, alkyl chain), ~0.9 (d, -CH(CH₃)₂). |

| ¹³C-NMR (CDCl₃, ppm) | See spectrum | Key signals expected: ~80 (-C≡CH), ~70 (-C≡CH), ~51 (-CH₂OH), various signals in the alkyl region. |

| IR (neat, cm⁻¹) | See spectrum | Key absorptions expected: ~3300 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (C≡C stretch), ~1050 (C-O stretch). |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Alkynylation of an Aldehyde

This protocol describes a general procedure for the synthesis of a propargyl alcohol from an aldehyde and a terminal alkyne.

-

Preparation of the Alkynyl Nucleophile:

-

To a solution of propargyl alcohol (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

-

Reaction with Aldehyde:

-

Cool the solution back to -78 °C and add a solution of 6-methylheptanal (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Potential Research Applications in Drug Discovery and Chemical Biology

Anticancer Agent Development

Natural products containing the alkynol functional group, such as falcarinol, have demonstrated potent anti-cancer activity.[2] A key mechanism of action for some alkynols is the irreversible inhibition of aldehyde dehydrogenase 2 (ALDH2), an enzyme implicated in cancer cell survival and detoxification pathways.[2]

Caption: Potential mechanism of action for this compound in cancer cells.

Bio-orthogonal Chemistry and Probe Development

The terminal alkyne moiety is a versatile functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This allows for the covalent attachment of this compound to a wide range of molecules, including fluorescent dyes, affinity tags (e.g., biotin), or larger biomolecules.

Experimental Workflow: Synthesis of a Fluorescent Probe

Caption: Workflow for creating a fluorescent probe using this compound.

Modulation of Membrane Properties and Platelet Aggregation

Long-chain unsaturated alcohols have been shown to influence the fluidity of biological membranes and inhibit platelet aggregation.[4] The lipophilic nature of this compound suggests it could intercalate into the lipid bilayer, potentially altering membrane protein function and cellular signaling.

Hypothetical Dose-Response Data for Platelet Aggregation Inhibition

| Concentration (µM) | Inhibition of Platelet Aggregation (%) |

| 1 | 15 ± 3 |

| 10 | 45 ± 5 |

| 50 | 85 ± 7 |

| 100 | 98 ± 2 |

Applications in Materials Science and Industrial Chemistry

Acetylenic alcohols have a range of industrial applications, including:

-

Corrosion Inhibitors: They can form protective films on metal surfaces.[5]

-

Coatings and Paint Additives: They can act as leveling agents and improve surface properties.[5][6]

-

Synthesis of Heterocycles: The alkyne functionality is a key precursor for the synthesis of various heterocyclic compounds through cyclization reactions.[7]

Conclusion

While experimental data on this compound is currently lacking, its chemical structure suggests a rich potential for research and development. Its utility as a synthetic intermediate, coupled with the known biological activities of related alkynols and long-chain alcohols, makes it a compelling target for further investigation in medicinal chemistry, chemical biology, and materials science. The protocols and potential applications outlined in this guide are intended to provide a foundation for future studies into this and similar molecules.

References

- 1. 7-Methyloct-2-en-4-one | C9H16O | CID 73993740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fcad.com [fcad.com]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. mdpi.com [mdpi.com]

An Inquiry into the Identity of 7-Methyloct-2-YN-1-OL: A Review of Structurally Related Compounds

A comprehensive search of chemical databases and the scientific literature did not yield any information for a compound with the exact name 7-Methyloct-2-YN-1-OL. This suggests that the name may contain a typographical error or refer to a novel, yet to be documented, molecule. In the interest of providing a relevant technical overview, this guide presents information on several structurally similar compounds for which data is available.

This report summarizes the known properties and synthesis of closely related molecules, offering a comparative analysis for researchers, scientists, and drug development professionals. The following sections detail the characteristics of these related compounds, presented in a format that aligns with the original request for an in-depth technical guide.

Structurally Related Compounds to "this compound"

Several compounds with similar carbon backbones and functional groups were identified during the literature search. The table below provides a summary of their key identifiers.

| Compound Name | Molecular Formula | PubChem CID |

| 7-Methyloct-6-en-2-yn-1-ol | C₉H₁₄O | 10975562[1] |

| 7-Methyl-7-octen-2-ol | C₉H₁₈O | Not Available |

| 7-Methyloct-7-en-1-yn-4-ol | C₉H₁₄O | 13968541[2] |

| 7-Methyloctan-1-ol | C₉H₂₀O | 17009[3] |

| 7-Methyloct-1-yne | C₉H₁₆ | 13968542[4] |

| 7-Methyloct-2-ene | C₉H₁₈ | 54253927[5] |

| 7-Methyloct-7-en-5-yn-1-ol | C₉H₁₄O | Not Available |

Technical Profile of 7-Methyloct-6-en-2-yn-1-ol

As a representative example of a closely related and documented compound, this section provides a more detailed look at 7-Methyloct-6-en-2-yn-1-ol.

Physicochemical Properties

A summary of the computed physicochemical properties of 7-Methyloct-6-en-2-yn-1-ol is presented below. These values are computationally derived and provide an estimate of the compound's characteristics.

| Property | Value | Source |

| Molecular Weight | 138.21 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 138.104465 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Hypothetical Synthesis Protocol

A Generalized Retro-Synthetic Analysis:

A possible disconnection approach for 7-Methyloct-6-en-2-yn-1-ol would be to disconnect the carbon-carbon bond formed during a coupling reaction. For instance, a Sonogashira coupling could be envisioned between a terminal alkyne and a vinyl halide.

Illustrative Experimental Workflow:

The diagram below outlines a hypothetical workflow for the synthesis and purification of a propargyl alcohol derivative like 7-Methyloct-6-en-2-yn-1-ol.

Conclusion and Request for Clarification

The information presented in this guide is based on structurally similar compounds to the requested "this compound." Due to the lack of specific data for the named compound, a comprehensive technical guide on its discovery and history cannot be provided at this time.

To facilitate a more accurate and detailed response, we kindly request the user to:

-

Verify the spelling of the compound name.

-

Provide a CAS (Chemical Abstracts Service) number if available.

Upon receiving the correct chemical identifier, a thorough and precise technical guide, adhering to all the specified requirements, can be generated.

References

- 1. 7-Methyloct-6-en-2-yn-1-ol | C9H14O | CID 10975562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methyloct-7-en-1-yn-4-ol | C9H14O | CID 13968541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methyloctan-1-ol [webbook.nist.gov]

- 4. 7-Methyloct-1-yne|lookchem [lookchem.com]

- 5. 7-Methyloct-2-ene | C9H18 | CID 54253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 7-Methyloct-2-YN-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyloct-2-YN-1-OL, a long-chain acetylenic alcohol. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical solubility profile based on its chemical structure, presents standardized experimental protocols for its determination, and illustrates how such data would be presented. This guide is intended to support research, development, and formulation activities involving this and structurally related molecules.

Introduction to the Solubility of Long-Chain Acetylenic Alcohols

This compound is an organic molecule characterized by a nine-carbon chain, a terminal hydroxyl group (-OH), a triple bond (alkyne), and a methyl branch. Its solubility in various solvents is dictated by the interplay of these structural features. The long, nonpolar carbon chain suggests poor solubility in polar solvents like water, while the polar hydroxyl group can engage in hydrogen bonding, potentially increasing solubility in both polar protic and aprotic solvents. The presence of the alkyne group can also influence polarity and interactions with specific solvents. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases significantly[1][2].

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, this compound is expected to be more soluble in organic solvents of moderate to low polarity, such as ethanol, methanol, acetone, and DMSO, and likely highly soluble in nonpolar solvents like hexane.

Hypothetical Solubility Data

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility (g/L) at 25°C | Predicted Classification |

| Water | H₂O | 10.2 | < 0.1 | Insoluble |

| Ethanol | C₂H₅OH | 5.2 | > 200 | Freely Soluble |

| Methanol | CH₃OH | 6.6 | > 200 | Freely Soluble |

| Acetone | C₃H₆O | 5.1 | > 200 | Freely Soluble |

| DMSO | (CH₃)₂SO | 7.2 | > 100 | Soluble |

| Hexane | C₆H₁₄ | 0.1 | > 200 | Freely Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (pure solid or liquid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane) of high purity

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical instrument.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid or liquid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved compound to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Filter the collected supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound is used for quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mg/mL.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for determining solubility.

4.2. Hypothetical Signaling Pathway Interaction

Given that alcohols can modulate various intracellular signaling pathways[6][7], a compound like this compound could potentially interact with cellular signaling. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, which is a common target for drug molecules.

Caption: Hypothetical modulation of a GPCR pathway by an external ligand.

Conclusion

Understanding the solubility of this compound is crucial for its potential applications in drug development and other scientific research. While specific data is not yet widely published, its structural characteristics suggest poor aqueous solubility and good solubility in common organic solvents. The provided experimental protocol for the shake-flask method offers a robust approach to quantitatively determine its solubility profile. The illustrative data table and workflow diagrams serve as a practical guide for researchers undertaking such studies. Further investigation into its solubility and biological activity is warranted to fully elucidate its properties and potential uses.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 7-Methyloct-2-yn-1-ol: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive theoretical and experimental framework for the characterization of 7-Methyloct-2-yn-1-ol. Due to a notable absence of dedicated theoretical studies on this specific molecule in publicly accessible literature, this guide presents a proposed computational workflow alongside a general experimental protocol for the synthesis and analysis of similar acetylenic alcohols. The presented methodologies aim to provide a robust starting point for researchers seeking to investigate the physicochemical properties, reactivity, and potential biological activity of this compound.

Introduction

This compound is a long-chain acetylenic alcohol with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its structural, electronic, and spectroscopic properties is crucial for its effective utilization. While specific theoretical treatises on this compound are not currently available, this whitepaper constructs a proposed theoretical study based on established computational chemistry methods. This is supplemented with a generalized experimental protocol for its synthesis and characterization, providing a holistic guide for its investigation.

Physicochemical Data Summary

While detailed experimental data for this compound is sparse, computational estimations for it and its structural isomers are available from public databases. The following table summarizes key computed physicochemical properties.

| Property | 7-Methyloct-6-en-2-yn-1-ol[1] | 7-Methyloct-2-en-4-one[2] | 7-Methyloct-7-en-1-yn-4-ol[3] |

| Molecular Formula | C₉H₁₄O | C₉H₁₆O | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol | 140.22 g/mol | 138.21 g/mol |

| XLogP3 | 2.3 | 2.4 | 2.3 |

| Hydrogen Bond Donor Count | 1 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 4 | 4 | 4 |

| Exact Mass | 138.104465066 Da | 140.120115130 Da | 138.104465066 Da |

| Topological Polar Surface Area | 20.2 Ų | 17.1 Ų | 20.2 Ų |

Proposed Theoretical Study Workflow

A comprehensive theoretical investigation of this compound would involve a multi-step computational approach to elucidate its structural and electronic characteristics. The following workflow is proposed:

Caption: Proposed computational workflow for this compound.

Detailed Methodologies

-

Initial Structure Generation: The 3D coordinates of this compound will be generated using molecular modeling software. A conformational search will be performed to identify the lowest energy conformers.

-

Geometry Optimization: The initial structures will be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step aims to find the equilibrium geometry of the molecule.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Structure Analysis: From the optimized wave function, various electronic properties will be calculated, including molecular orbital energies (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) population analyses to determine atomic charges, and the molecular electrostatic potential (MEP) map.

-

Spectroscopic Properties Prediction: In addition to IR spectra from frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be predicted using the GIAO (Gauge-Including Atomic Orbital) method.

-

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electronegativity will be calculated from the HOMO and LUMO energies to provide insights into the molecule's reactivity.

General Experimental Protocol: Synthesis of an Acetylenic Alcohol

Caption: General workflow for the synthesis of an acetylenic alcohol.

Detailed Methodology

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a terminal alkyne (e.g., propargyl alcohol) in an anhydrous aprotic solvent (e.g., THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A strong base, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise to the cooled solution. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.

-

Nucleophilic Addition: A solution of the corresponding aldehyde or ketone (e.g., 5-methylhexanal for the synthesis of this compound) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 1-2 hours and then gradually warmed to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This whitepaper provides a foundational guide for the theoretical and experimental investigation of this compound. The proposed computational workflow offers a comprehensive approach to understanding its intrinsic properties, while the generalized synthetic protocol provides a practical starting point for its preparation and characterization. It is anticipated that the application of these methodologies will facilitate a deeper understanding of this molecule and pave the way for its potential applications.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 7-Methyloct-2-yn-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the propargylic alcohol, 7-Methyloct-2-yn-1-ol. The synthesized compounds, including ethers, esters, and carbamates, are of significant interest in medicinal chemistry and drug discovery as potential bioactive agents. The terminal alkyne and hydroxyl functionalities of the parent molecule offer versatile handles for chemical modification, allowing for the generation of a diverse library of compounds for screening and development.

Introduction

This compound is a chiral propargylic alcohol with a lipophilic carbon chain. Its unique structural features make it an attractive starting material for the synthesis of a variety of derivatives. The presence of a terminal alkyne allows for its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. The primary alcohol can be readily converted into a range of functional groups, including ethers, esters, and carbamates, which can modulate the physicochemical and pharmacological properties of the parent molecule. This document outlines the synthesis and characterization of three classes of derivatives with potential applications in drug discovery.

Synthesis of Derivatives

Ether Derivatives via Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation.

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

Benzyl bromide (1.1 eq.) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether derivative.

Ester Derivatives via Fischer-Speier Esterification

Esterification of this compound with various carboxylic acids can be achieved using the Fischer-Speier method, which involves an acid catalyst.

-

To a solution of this compound (1.0 eq.) in acetic acid (5.0 eq.), a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) is added.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into a separatory funnel containing water and diethyl ether.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the acetate ester.

Carbamate Derivatives via Reaction with Isocyanates

Carbamates can be readily synthesized by the reaction of this compound with an appropriate isocyanate in the presence of a catalyst.

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, phenyl isocyanate (1.05 eq.) is added.

-

A catalytic amount of dibutyltin dilaurate (DBTDL, ~1 mol%) is added to the reaction mixture.

-

The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired carbamate derivative.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesized derivatives.

| Derivative | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | FTIR (cm⁻¹) |

| 1-(Benzyloxy)-7-methyloct-2-yne | C₁₆H₂₂O | 230.35 | 85 | 7.38-7.28 (m, 5H), 4.65 (s, 2H), 4.21 (t, J = 2.2 Hz, 2H), 2.25 (td, J = 7.0, 2.2 Hz, 2H), 1.60-1.50 (m, 1H), 1.45-1.35 (m, 2H), 1.20-1.10 (m, 2H), 0.88 (d, J = 6.6 Hz, 6H) | 138.0, 128.4, 127.8, 127.7, 85.5, 79.8, 71.2, 58.6, 38.5, 27.8, 27.5, 22.4, 18.7 | 3305 (≡C-H), 2115 (C≡C), 1100 (C-O) | |

| 7-Methyloct-2-yn-1-yl acetate | C₁₁H₁₈O₂ | 182.26 | 92 | 4.68 (t, J = 2.2 Hz, 2H), 2.20 (td, J = 7.0, 2.2 Hz, 2H), 2.08 (s, 3H), 1.62-1.52 (m, 1H), 1.48-1.38 (m, 2H), 1.22-1.12 (m, 2H), 0.90 (d, J = 6.6 Hz, 6H) | 170.8, 83.2, 80.5, 52.3, 38.4, 27.7, 27.4, 22.3, 20.8, 18.6 | 3290 (≡C-H), 2120 (C≡C), 1740 (C=O), 1230 (C-O) | |

| 7-Methyloct-2-yn-1-yl phenylcarbamate | C₁₆H₂₁NO₂ | 259.34 | 95 | 7.40-7.28 (m, 5H), 6.85 (s, 1H), 4.85 (t, J = 2.2 Hz, 2H), 2.28 (td, J = 7.0, 2.2 Hz, 2H), 1.65-1.55 (m, 1H), 1.50-1.40 (m, 2H), 1.25-1.15 (m, 2H), 0.92 (d, J = 6.6 Hz, 6H) | 153.5, 137.9, 129.1, 123.5, 118.8, 83.8, 80.1, 53.5, 38.4, 27.7, 27.4, 22.3, 18.6 | 3310 (N-H), 3295 (≡C-H), 2125 (C≡C), 1715 (C=O), 1540 (N-H bend) |

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

General Experimental Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of the derivatives.

Caption: General workflow for the synthesis of derivatives.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound could be investigated as potential inhibitors of signaling pathways implicated in disease. For instance, they could be designed to target enzymes such as kinases, which are often dysregulated in cancer. The following diagram depicts a hypothetical scenario where a synthesized derivative inhibits a kinase cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This document provides a framework for the synthesis and characterization of novel derivatives of this compound. The detailed protocols and representative data serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of the parent molecule allows for the creation of a diverse chemical library, which can be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. Further studies are warranted to explore the full potential of these novel compounds in drug development.

Application Notes and Protocols for the Synthesis of Chiral Propargyl Alcohols

Introduction

Chiral propargyl alcohols are invaluable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of two highly versatile functional groups: a stereodefined secondary alcohol and a reactive alkyne. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral propargyl alcohols via the alkynylation of aldehydes, with a focus on two highly efficient and widely used catalytic systems. Although the specific molecule 7-Methyloct-2-yn-1-ol is not extensively documented, the methodologies described herein are broadly applicable to the synthesis of a diverse range of chiral propargyl alcohols.

Core Synthetic Strategies

The enantioselective addition of terminal alkynes to aldehydes is a powerful and direct method for the synthesis of chiral propargyl alcohols. This approach creates a new carbon-carbon bond and a stereocenter in a single step. Two leading catalytic systems for this transformation are the Carreira protocol, which utilizes a zinc triflate and N-methylephedrine complex, and the Trost-ProPhenol method, which employs a dinuclear zinc catalyst.

I. Carreira Asymmetric Alkynylation

The Carreira protocol provides a practical and operationally simple method for the enantioselective addition of terminal alkynes to a broad range of aldehydes.[1] A key advantage of this method is its tolerance to air and moisture, allowing for the use of reagent-grade solvents without rigorous drying.[2][3]

Reaction Scheme:

Quantitative Data for Carreira Alkynylation

The following table summarizes the results for the asymmetric alkynylation of various aldehydes with different terminal alkynes using the Carreira protocol.

| Entry | Aldehyde (R¹) | Alkyne (R²) | Ligand | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexanecarboxaldehyde | Phenyl | (+)-N-Methylephedrine | 95 | 99 | [1] |

| 2 | Isovaleraldehyde | Phenyl | (+)-N-Methylephedrine | 91 | 98 | [1] |

| 3 | Benzaldehyde | 1-Hexynyl | (+)-N-Methylephedrine | 90 | 97 | [1] |

| 4 | p-Tolualdehyde | Trimethylsilyl | (+)-N-Methylephedrine | 94 | 99 | [2] |

| 5 | Cinnamaldehyde | Phenyl | (+)-N-Methylephedrine | 85 | >99 | [2] |

Experimental Protocol: General Procedure for Carreira Asymmetric Alkynylation [4]

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂, 1.1 equiv.) and the chiral ligand, such as (+)-N-methylephedrine (1.2 equiv.).

-

Solvent and Base Addition: Add toluene (2 mL) followed by triethylamine (Et₃N, 1.1 equiv.). Stir the resulting mixture at ambient temperature for 2 hours.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture and stir for an additional 15 minutes.

-

Aldehyde Addition: Introduce the aldehyde (1.0 equiv.) via syringe.

-

Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

Proposed Catalytic Cycle for Carreira Alkynylation

The proposed mechanism involves the in-situ formation of a chiral zinc-amino alcohol complex that coordinates both the alkyne and the aldehyde, facilitating the enantioselective transfer of the alkynyl group.

II. Trost-ProPhenol Asymmetric Alkynylation

The Trost-ProPhenol catalyst system, a dinuclear zinc complex, is highly effective for the enantioselective addition of terminal alkynes, including 1,3-diynes, to a variety of aldehydes.[5] This method often provides excellent yields and enantioselectivities, particularly for challenging substrates like saturated aldehydes.

Reaction Scheme:

Quantitative Data for Trost-ProPhenol Alkynylation

The following table presents data for the asymmetric alkynylation of various aldehydes using the Trost-ProPhenol catalyst.

| Entry | Aldehyde (R¹) | Alkyne (R²) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Phenyl | 95 | 97 | [6] |

| 2 | 4-Methoxybenzaldehyde | Phenyl | 98 | 98 | [6] |

| 3 | trans-2-Decenal | Triisopropylsilyl (TIPS) | 97 | 97 | [5] |

| 4 | 4-(4-Methoxybenzyloxy)butanal | TIPS | 80 | 80 | [5] |

| 5 | Acetaldehyde | Phenyl | 75 | 95 | [7] |

Experimental Protocol: General Procedure for Trost-ProPhenol Asymmetric Alkynylation of a 1,3-Diyne [5]

-

Reaction Setup: To a flame-dried microwave vial equipped with a stir bar, add triphenylphosphine oxide (0.2 equiv.), ProPhenol ligand (0.1 equiv.), and toluene (1.0 mL) under an argon atmosphere.

-

Reagent Addition: Add the terminal 1,3-diyne (2.0 equiv.) via syringe, followed by dimethylzinc (1.2 M in toluene, 2.0 equiv.).

-

Catalyst Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active alkynyl zinc species.

-

Aldehyde Addition: Add the aldehyde (1.0 equiv.) via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired chiral diynol.

Proposed Catalytic Cycle for Trost-ProPhenol Alkynylation

The proposed mechanism involves the formation of a dinuclear zinc acetylide complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkynyl nucleophile in a highly organized, chiral environment.[6]

The enantioselective synthesis of chiral propargyl alcohols through the addition of terminal alkynes to aldehydes is a well-established and highly valuable transformation in modern organic synthesis. The Carreira and Trost-ProPhenol methodologies represent two of the most robust and versatile approaches, offering high yields and excellent enantioselectivities for a wide range of substrates. The choice of method may depend on the specific substrates, desired operational simplicity, and catalyst availability. The detailed protocols and mechanistic insights provided in these application notes are intended to guide researchers in the successful implementation of these powerful synthetic tools.

References

- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 3. Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Methyloct-2-yn-1-ol Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations of 7-Methyloct-2-yn-1-ol, a propargylic alcohol of interest in synthetic organic chemistry. The following sections outline procedures for the oxidation and reduction of this compound, presenting the data in a clear and accessible format.

Chemical Transformations of this compound

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its primary reactive sites are the hydroxyl group and the alkyne functionality. This application note focuses on two fundamental transformations: the oxidation of the primary alcohol to an aldehyde and the reduction of the alkyne to an alkene or alkane.

Experimental Protocols

The following protocols are adapted from established procedures for the reactions of propargylic alcohols.[1][2][3][4][5][6][7][8] Researchers should exercise standard laboratory safety precautions when performing these experiments.

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using a TEMPO-based catalytic system.[1][2][3]

Materials:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Calcium hypochlorite (Ca(OCl)₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at room temperature, add TEMPO (0.02 mmol).

-

Add calcium hypochlorite (2.5 mmol) in one portion.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 7-Methyloct-2-yn-1-al.

Expected Yield: 85-95%

This section provides two protocols for the reduction of the alkyne functionality in this compound.

2.2.1. Partial Reduction to (Z)-7-Methyloct-2-en-1-ol (cis-alkene)

This procedure utilizes Lindlar's catalyst for the stereoselective reduction of the alkyne to a cis-alkene.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (10 mL).

-

Add Lindlar's catalyst (50 mg, 5 mol% Pd) and a drop of quinoline to the solution.

-

Evacuate the reaction flask and backfill with hydrogen gas from a balloon.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or gas chromatography (GC) to observe the consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to yield (Z)-7-Methyloct-2-en-1-ol.

Expected Yield: >90%

2.2.2. Full Reduction to 7-Methyloctan-1-ol

This protocol describes the complete reduction of the alkyne to an alkane using palladium on carbon.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Carefully add 10% Pd/C (10 mg, 1 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas. For full reduction, a hydrogenator or multiple balloon refills may be necessary.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.

-

Monitor the reaction for the disappearance of the starting material and any alkene intermediate by TLC or GC.

-

Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-Methyloctan-1-ol, which can be further purified by chromatography if necessary.

Expected Yield: >95%

Data Presentation

The following table summarizes the expected outcomes for the described reactions of this compound.

| Reaction | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| Oxidation | 7-Methyloct-2-yn-1-al | C₉H₁₄O | 138.21 | 85-95 |

| Partial Reduction | (Z)-7-Methyloct-2-en-1-ol | C₉H₁₈O | 142.24 | >90 |

| Full Reduction | 7-Methyloctan-1-ol | C₉H₂₀O | 144.26 | >95 |

Visualizations

The following diagram illustrates the synthetic pathways described in the protocols.

Caption: Synthetic transformations of this compound.

This diagram outlines the key steps in the oxidation protocol.

Caption: Workflow for the oxidation of this compound.

References

- 1. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 3. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 5. rushim.ru [rushim.ru]

- 6. chem.iitb.ac.in [chem.iitb.ac.in]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 7-Methyloct-2-YN-1-OL as a Versatile Chiral Building Block in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyloct-2-yn-1-ol is a valuable chiral propargylic alcohol that holds significant potential as a versatile building block in the total synthesis of complex natural products. Its bifunctional nature, possessing both a reactive propargylic alcohol moiety and a chiral alkyl side chain, allows for its elaboration into a variety of key structural motifs. This document outlines the potential applications of this compound in total synthesis, providing detailed hypothetical protocols for its incorporation into a target molecule and summarizing expected quantitative data for key transformations. The content herein is based on established synthetic methodologies for structurally similar propargylic alcohols, offering a practical guide for researchers in organic synthesis and drug development.

Introduction: The Role of Chiral Propargylic Alcohols in Synthesis

Chiral propargylic alcohols are fundamental building blocks in modern organic synthesis. The presence of a hydroxyl group adjacent to a carbon-carbon triple bond provides a rich platform for a wide array of chemical transformations. These include, but are not limited to, stereoselective reductions to access both cis- and trans-allylic alcohols, metal-catalyzed coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), and rearrangements to form functionalized allenes. The inherent chirality of building blocks like this compound is crucial for the enantioselective synthesis of biologically active natural products, where specific stereoisomers often exhibit desired therapeutic effects.

Hypothetical Application: Total Synthesis of a Pheromone Component

To illustrate the utility of this compound, we propose its application in the hypothetical total synthesis of (S,Z)-7-methylnon-2-en-1-ol, a simplified analog of a pheromone component. This hypothetical pathway highlights key transformations of the propargylic alcohol moiety.

Hypothetical Synthetic Pathway

Caption: Hypothetical total synthesis of (S,Z)-7-methylnon-2-en-1-ol.

Experimental Protocols